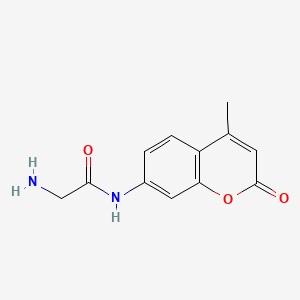

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their chemical and biological properties. These studies provide insights into the behavior of such compounds, which can be extrapolated to understand the characteristics of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.

Synthesis Analysis

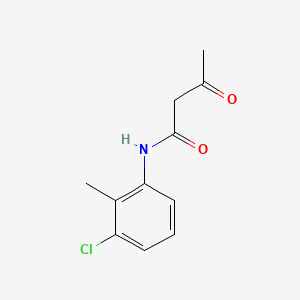

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate acid or ester with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, which can influence the stability and conformation of the molecule. For example, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, showed intramolecular hydrogen bonding that stabilizes the molecular conformation . Such structural features are likely to be present in 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, affecting its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including tautomerism and acid-base dissociation. The study of N-(2-oxo-2H-chromen-3-yl)acetamide revealed the presence of prototropic tautomerism and acid-base dissociation equilibria, with the enolate and keto-amino forms being predominant . These findings suggest that 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide may also exhibit similar chemical behavior, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of linearly extended and bent conformations, as well as classical and non-standard hydrogen bonds . These structural characteristics contribute to the compound's solubility, melting point, and other physicochemical properties. By analogy, 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is expected to have specific physical and chemical properties that could be determined through experimental studies.

Scientific Research Applications

Antibacterial and Antioxidant Activities

A study explored the synthesis of new coumarin derivatives, including 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, which exhibited significant antibacterial activity against E. coli, S. aureus, and B. subtilis. These compounds also showed antioxidant properties (Hamdi et al., 2012).

Fluorescent Probes for Metal Ions

Research in 2013 introduced amide-containing coumarin fluorescent probes based on 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. These probes demonstrated a selective fluorescence quenching effect towards Fe3+ and Cu2+ ions, indicating potential applications in metal ion detection (Guo, 2013).

Theoretical Studies on Tautomerism and Acid-Base Behavior

A 2010 study conducted both experimental and theoretical analysis on the tautomerism and acid-base dissociation equilibria of N-(2-oxo-2H-chromen-3-yl)acetamide, a compound closely related to 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. The research provided insights into the predominant enolate and keto-amino forms of these compounds (Öǧretir et al., 2010).

Quantum Chemical Studies

Another study focused on synthesizing new coumarins, including derivatives of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, complemented by quantum chemical studies. This research detailed the molecular orbital calculations and provided insights into the spatial characteristics and atomic contributions of these compounds (Al-Amiery et al., 2016).

Antimicrobial Activities

Research on the synthesis and characterization of new coumarin derivatives, including [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, revealed significant inhibitory activity against various bacterial strains. Some of these compounds were found to be potent antimicrobial agents (Al-Rifai et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties, particularly in relation to its potential as a neuropsychopharmacological agent . Additionally, the synthesis of new derivatives could provide valuable insights into the structure-activity relationships of this class of compounds.

properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIPWSXYZXKCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.